YM281

EZH2 Degradation PROTAC Lymphoma

YM281 (CAS: 2230914-84-6) is a proteolysis-targeting chimera (PROTAC) designed as a von Hippel-Lindau (VHL)-recruiting degrader of Enhancer of Zeste Homolog 2 (EZH2). Built upon the EPZ6438 (tazemetostat) scaffold, YM281 functions by inducing ubiquitination and subsequent proteasomal degradation of the EZH2 protein, thereby ablating both its canonical methyltransferase activity and its non-enzymatic scaffolding functions.

Molecular Formula C56H71N7O9S
Molecular Weight 1018.3 g/mol
Cat. No. B12405700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM281
Molecular FormulaC56H71N7O9S
Molecular Weight1018.3 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
InChIInChI=1S/C56H71N7O9S/c1-9-62(42-19-23-70-24-20-42)47-27-41(26-45(36(47)4)52(66)58-30-46-34(2)25-35(3)60-53(46)67)39-15-17-44(18-16-39)72-22-10-21-71-32-49(65)61-51(56(6,7)8)55(69)63-31-43(64)28-48(63)54(68)57-29-38-11-13-40(14-12-38)50-37(5)59-33-73-50/h11-18,25-27,33,42-43,48,51,64H,9-10,19-24,28-32H2,1-8H3,(H,57,68)(H,58,66)(H,60,67)(H,61,65)/t43-,48+,51-/m1/s1
InChIKeyHBGYJNIDFUPUJQ-DDGSYWGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

YM281 Compound Data Sheet: PROTAC Degrader vs. EZH2 Catalytic Inhibitors for Lymphoma Research Procurement


YM281 (CAS: 2230914-84-6) is a proteolysis-targeting chimera (PROTAC) designed as a von Hippel-Lindau (VHL)-recruiting degrader of Enhancer of Zeste Homolog 2 (EZH2) [1]. Built upon the EPZ6438 (tazemetostat) scaffold, YM281 functions by inducing ubiquitination and subsequent proteasomal degradation of the EZH2 protein, thereby ablating both its canonical methyltransferase activity and its non-enzymatic scaffolding functions . This mechanism distinguishes it fundamentally from traditional catalytic-site inhibitors which only suppress H3K27 trimethylation (H3K27me3) [1].

YM281 Mechanism-Based Limitations of Generic EZH2 Inhibitor Substitution


Substituting YM281 with conventional EZH2 catalytic inhibitors (e.g., EPZ6438/tazemetostat, GSK126) or alternative PROTACs fails to replicate its specific activity profile. Standard inhibitors are ineffective in models where EZH2's oncogenic role is independent of its methyltransferase activity; only complete protein degradation via PROTACs suppresses growth in these contexts [1]. YM281 demonstrates superior viability inhibition across a broader panel of lymphoma subtypes compared to the clinically approved inhibitor EPZ6438 [2]. The quantitative differentiation below validates why YM281 is not interchangeable with in-class inhibitors or other EZH2 degraders.

YM281 Head-to-Head Performance Data: Comparator Guide for Scientific Procurement


YM281 Outperforms EPZ6438 in DLBCL and Follicular Lymphoma Viability Assays

In a head-to-head comparison, YM281 achieved significantly greater inhibition of cell viability compared to the clinical EZH2 inhibitor EPZ6438 (tazemetostat). In the DLBCL cell line WSU-DLCL2, YM281 reduced viability by approximately 97% at 5 µM, whereas EPZ6438 achieved only ~45% reduction [1]. Critically, YM281 maintained robust efficacy in the follicular lymphoma cell line DOHH2, achieving ~95% viability reduction, a context where EPZ6438 was completely ineffective (~0% reduction) [1].

EZH2 Degradation PROTAC Lymphoma Viability

YM281 Induces Potent EZH2 Degradation in Lymphoma Xenograft Models

In an in vivo efficacy study using WSU-DLCL2 xenograft models, YM281 administered at 50 mg/kg intraperitoneally twice daily for 18 days resulted in 82% tumor growth inhibition (TGI) relative to vehicle controls [1]. This profound anti-tumor effect was accompanied by near-complete ablation of EZH2 protein levels in the tumor tissue, as quantified by western blot analysis showing a >90% reduction in EZH2 protein compared to vehicle-treated tumors [1].

EZH2 Degradation PROTAC In Vivo Xenograft

YM281 Inhibits Growth of Ovarian Cancer Patient-Derived Primary Cells More Potently Than DZNep

In a cross-study evaluation using two ovarian cancer (OC) patient-derived primary tumor cell lines (POVC15 and POVC17), YM281 (5 µM) treatment for 96 h resulted in a statistically significant reduction in cell growth [1]. In the POVC17 line, YM281 reduced growth to approximately 20% of the DMSO control, whereas DZNep (1 µM) only reduced growth to ~50% of control. In POVC15, YM281 reduced growth to ~30% of control compared to DZNep's ~70% reduction [1].

EZH2 Ovarian Cancer Primary Cells Metabolism

YM281 Ablates Both EZH2 Protein and H3K27me3 Mark in Primary Ovarian Cancer Cells

Immunoblotting analysis of POVC17 primary ovarian cancer cells treated with 5 µM YM281 for 72 h revealed a near-complete loss of both EZH2 protein and its downstream histone methylation mark H3K27me3 [1]. In contrast, the catalytic inhibitor GSK126 (5 µM) reduced H3K27me3 levels but did not decrease EZH2 protein abundance, while EPZ-6438 (5 µM) showed only partial reduction of both targets [1].

EZH2 Degradation H3K27me3 Epigenetics Ovarian Cancer

YM281 Demonstrates Selective Anti-Lymphoma Activity Compared to Other VHL-Based EZH2 PROTACs

Among a panel of VHL-recruiting EZH2 PROTACs synthesized in the Tu et al. 2021 study, YM281 (compound 48) was selected as one of the two 'best degraders' alongside YM181, based on its robust degradation efficiency and viability inhibition [1]. YM281 exhibited an IC50 of 0.21 µM for EZH2 degradation in WSU-DLCL2 cells, whereas closely related analogs with different linker lengths or exit vectors showed significantly reduced or absent degradation activity (IC50 > 10 µM) [1]. This highlights the critical role of YM281's specific chemical structure in achieving potent target engagement and degradation.

PROTAC Selectivity Lymphoma Degradation

YM281 Optimal Research and Preclinical Application Scenarios


Preclinical Lymphoma Research Requiring Broad Subtype Efficacy

Researchers investigating EZH2's role across multiple lymphoma subtypes should prioritize YM281 over catalytic inhibitors like EPZ6438. YM281 demonstrates near-complete viability inhibition (≥95%) in both DLBCL (WSU-DLCL2) and follicular lymphoma (DOHH2) models, whereas EPZ6438 is only effective in the former [1]. This broader spectrum of activity makes YM281 the compound of choice for studies not restricted to a single lymphoma lineage.

In Vivo Xenograft and PDX Studies of EZH2-Driven Tumors

For in vivo oncology studies, YM281 provides a validated, efficacious tool compound. In a WSU-DLCL2 xenograft model, YM281 achieved 82% tumor growth inhibition at a dose of 50 mg/kg BID, coupled with near-complete target degradation in the tumor tissue [1]. This established in vivo efficacy profile reduces the risk of negative results due to poor compound performance, streamlining preclinical research workflows.

Investigating Non-Catalytic Scaffolding Functions of EZH2

Studies focused on the non-enzymatic, scaffolding roles of EZH2 in cancer progression require a degrader rather than a catalytic inhibitor. YM281 eliminates the EZH2 protein, thereby ablating both its catalytic (H3K27me3) and non-catalytic functions. In contrast, inhibitors like GSK126 only suppress H3K27me3 without reducing EZH2 protein levels, failing to address scaffolding-dependent oncogenic mechanisms [1]. YM281 is therefore an essential tool for dissecting these distinct EZH2 functions.

Optimization of PROTAC Linker Chemistry and Degradation Kinetics

Medicinal chemists developing next-generation EZH2 degraders can utilize YM281 as a benchmark for structure-activity relationship (SAR) studies. Its potent degradation IC50 of 0.21 µM in WSU-DLCL2 cells, compared to inactive analogs with altered linkers, provides a quantitative baseline for assessing improvements in linker design, E3 ligase recruitment, or cellular permeability [1].

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